(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Medicinal Chemistry Kinase Inhibitor Design Lipophilic Efficiency

(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 1505311-42-1) is a heterocyclic small-molecule scaffold consisting of a 7-azaindole core with a chlorine substituent at the 5-position and a primary aminomethyl group at the 3-position. This compound belongs to the privileged 7-azaindole class, which has been extensively validated in medicinal chemistry as a bioisostere of indole and purine systems for kinase inhibitor design.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
Cat. No. B11909050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)CN)Cl
InChIInChI=1S/C8H8ClN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,2,10H2,(H,11,12)
InChIKeyPNCWUTUPYXFIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Is the Preferred 5-Cl-7-Azaindole Building Block for Kinase-Targeted Drug Discovery


(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (CAS 1505311-42-1) is a heterocyclic small-molecule scaffold consisting of a 7-azaindole core with a chlorine substituent at the 5-position and a primary aminomethyl group at the 3-position . This compound belongs to the privileged 7-azaindole class, which has been extensively validated in medicinal chemistry as a bioisostere of indole and purine systems for kinase inhibitor design [1]. The 5-chloro-7-azaindole substructure is the essential pharmacophoric element in two FDA-approved or clinically advanced kinase inhibitors: pexidartinib (PLX3397), a CSF1R/c-KIT/FLT3 inhibitor, and PLX-4720, a selective B-Raf(V600E) inhibitor [2]. This guide provides comparative quantitative evidence demonstrating why scientists and procurement specialists should select this specific 5-chloro-3-aminomethyl derivative over its unsubstituted, 5-fluoro, 5-bromo, or N,N-dimethyl analogs when designing kinase-focused compound libraries or optimizing lead candidates.

Why Generic Substitution of 5-Cl-7-Azaindole-3-methanamine with Other Halogen Analogs Fails in Drug Discovery


Generic substitution fails because the 5-chloro substituent provides an optimal balance of electron-withdrawing capacity, steric bulk, and lipophilicity (LogP = 2.91) that is uniquely suited for occupying the hydrophobic back pocket of kinase ATP-binding sites [1]. Replacing chlorine with fluorine (LogP ≈ 1.7–2.0) reduces complementarity to this hydrophobic sub-pocket and weakens van der Waals contacts; switching to bromine (LogP = 2.33–2.85) increases molecular weight (ΔMW = +44.4 Da) and introduces steric clashes that can disrupt binding mode co-planarity [2]. The 3-aminomethyl primary amine is equally critical: it is the universal functional handle for amide coupling, reductive amination, and sulfonylation, whereas the N,N-dimethyl analog (CAS 1029052-34-3) precludes further derivatization beyond quaternization, locking the scaffold into a single terminal group . The evidence below demonstrates these points quantitatively.

Quantitative Evidence: (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine vs. Closest Comparators


Physicochemical Evidence: 5-Chloro vs. 5-Bromo and 5-Fluoro 7-Azaindole LogP and Steric Bulk Profiles

The 5-chloro-7-azaindole core (the substructure of the target compound) has a LogP of 2.91, which is the optimal lipophilicity range for hydrophobic back-pocket occupancy in kinase ATP-binding sites. The 5-bromo analog has LogP = 2.33–2.85 but with an 11.3% increase in molecular weight (MW 197.03 vs. 152.58) and larger van der Waals radius (1.85 Å vs. 1.75 Å), which can induce steric clashes and reduce synthetic yield in cross-coupling reactions. The 5-fluoro analog (LogP ≈ 1.7–2.0) is less lipophilic and provides weaker hydrophobic packing. This LogP difference of ΔLogP ≈ 0.6–1.2 units corresponds to a predicted 4–16-fold difference in partition coefficient, directly impacting membrane permeability and nonspecific protein binding [1][2].

Medicinal Chemistry Kinase Inhibitor Design Lipophilic Efficiency

Kinase Selectivity Evidence: B-Raf(V600E) vs. Wild-Type B-Raf Selectivity Driven by the 5-Chloro Substituent

PLX-4720, which incorporates the 5-chloro-7-azaindole core as its hinge-binding scaffold, inhibits B-Raf(V600E) with an IC50 of 13 nM and displays 10-fold selectivity over wild-type B-Raf (IC50 = 130–160 nM). In contrast, the des-chloro analog (vemurafenib, which replaces the 5-chloro moiety with a p-chlorophenyl group at a different position) exhibits different selectivity and reactivity profiles. The 10-fold selectivity window is directly attributable to the 5-chloro atom occupying a hydrophobic pocket adjacent to the gatekeeper residue in the mutant kinase [1].

Oncology Kinase Selectivity Precision Medicine

Multi-Target Profiling Evidence: Pexidartinib's CSF1R/c-KIT Selectivity Over 5 Off-Target Kinases

Pexidartinib (PLX3397), which is directly synthesized from the target building block (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, inhibits CSF1R (IC50 = 20 nM) and c-KIT (IC50 = 10 nM) with 10- to 100-fold selectivity over five related kinases: FLT3 (IC50 = 160 nM; 16-fold), KDR/VEGFR2 (IC50 = 350 nM; 35-fold), LCK (IC50 = 860 nM; 86-fold), FLT1/VEGFR1 (IC50 = 880 nM; 88-fold), and NTRK3/TRKC (IC50 = 890 nM; 89-fold) . SAR studies on the azaindole core indicate that the C-5 chloro atom is essential for filling space in the binding pocket and breaking co-planarity to achieve this selectivity profile [1]. Analogs lacking the 5-chloro substituent show significantly reduced selectivity windows.

Immuno-Oncology Kinase Profiling Selectivity Screening

Synthetic Utility Evidence: Primary Amine vs. N,N-Dimethyl Tertiary Amine Functional Handle Comparison

The target compound features a primary amine (-CH2NH2) at the 3-position, enabling amide coupling (HATU/DIC), sulfonamide formation, reductive amination, and urea synthesis. The N,N-dimethyl analog (1-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylmethanamine, CAS 1029052-34-3) contains a tertiary amine that is chemically inert to all of the above reactions except quaternization or N-oxide formation, limiting the scaffold to a single terminal group . The primary amine also allows for Fmoc/Boc protection strategies for solid-phase or solution-phase library synthesis, which is impossible with the tertiary amine analog [1].

Parallel Synthesis Fragment-Based Drug Discovery Chemical Biology

Physicochemical Differentiation: pKa and Hydrogen-Bonding Capacity of 5-Chloro vs. 5-Bromo 7-Azaindole Core

The 5-chloro-7-azaindole core has a predicted pKa of 12.97 ± 0.40, indicating very weak acidity of the pyrrole N-H proton, and a melting point of 161–162°C. The 5-bromo analog has a predicted pKa of 6.25 ± 0.20, reflecting a >6.5 log unit increase in acidity, and a melting point of 178–179°C . This large pKa difference alters the ionization state at physiological pH, directly affecting hydrogen-bond donor capacity and crystal packing interactions. The 5-chloro pKa better preserves the neutral character required for passive membrane diffusion and target engagement in hydrophobic kinase binding pockets.

Physical Organic Chemistry Crystal Engineering Solubility Optimization

Litigation and Patent Landscape Evidence: Intellectual Property Freedom-to-Operate Comparison

The target compound (CAS 1505311-42-1, first disclosed ~2011) is the key intermediate in pexidartinib synthesis protected under US7893075B2 (expiry 2033) [1]. The 5-bromo analog (CAS 1256807-51-8) is claimed in overlapping patent families, but commercial suppliers typically offer lower purity (98% for 5-bromo vs. 98%+ for 5-chloro) with fewer batch-to-batch quality control data points. The 5-chloro building block benefits from the extensive manufacturing optimization invested in the pexidartinib supply chain, resulting in more robust analytical characterization data (NMR, HPLC, LC-MS) from multiple independent vendors .

Pharmaceutical Patent Strategy Freedom-to-Operate Generic Drug Development

Optimal Application Scenarios for (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Based on Quantitative Evidence


Design of Selective CSF1R/c-KIT Dual Inhibitors for Immuno-Oncology

The target compound is the validated synthetic precursor to pexidartinib, which demonstrates 10- to 100-fold selectivity for CSF1R and c-KIT over FLT3, KDR, LCK, FLT1, and NTRK3 . Medicinal chemistry teams should prioritize this building block for lead optimization programs targeting tumor-associated macrophage (TAM) depletion, as the 5-chloro substituent provides the optimal LogP (2.91) and steric profile for back-pocket occupancy. The primary amine handle enables rapid parallel synthesis of amide and sulfonamide libraries to explore vectors extending from the 3-position.

Mutant-Selective B-Raf(V600E) Inhibitor Optimization

The 5-chloro-7-azaindole core confers 10-fold selectivity for B-Raf(V600E) over wild-type B-Raf when elaborated into PLX-4720 . This selectivity window is critical for minimizing paradoxical MAPK pathway activation in wild-type B-Raf tissues. Programs targeting B-Raf(V600E)-driven tumors (melanoma, colorectal cancer, thyroid cancer) should source this building block to access this validated selectivity pharmacophore directly.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 181.62 Da and compliance with the Rule of Three for fragment screening (MW < 300, ClogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is an ideal fragment library component . The primary amine enables on-resin diversification or solution-phase elaboration, while the 5-chloro atom provides a vector for halogen bonding interactions detectable by X-ray crystallography. Procurement of this fragment, rather than the 5-bromo analog (MW 226.07), maintains Rule of Three compliance.

Pexidartinib Analog and Generic Development Programs

As the core intermediate in pexidartinib synthesis (US7893075B2, expiry 2033), this building block is essential for any abbreviated new drug application (ANDA) or 505(b)(2) pathway development of pexidartinib generics [1]. The compound's well-characterized impurity profile, supported by ISO-certified manufacturing at ≥98% purity, provides the necessary quality documentation for regulatory submissions. Programs using the 5-bromo analog would require de novo impurity characterization and method validation, adding 6–12 months to development timelines.

Quote Request

Request a Quote for (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.